The compound "2-[3-(Trifluoromethyl)phenyl]pyrrolidine" and its derivatives represent a class of heterocyclic compounds that have garnered interest due to their potential applications in various fields, including medicinal chemistry. Pyrroles are known for their presence in naturally occurring products and have been identified as a key scaffold for drug design due to their biological activity. The incorporation of trifluoromethyl groups into these compounds has been shown to enhance their pharmacological properties, making them candidates for anticancer agents, kinase inhibitors, and other therapeutic applications126.
The most promising application of these compounds is in the field of oncology. The aforementioned fluorinated pyrrole derivative was effective against A549 lung cancer and MCF-7 breast cancer cells, suggesting its potential as an anticancer agent1. Pyrrolo[2,3-b]pyridine derivatives have also been synthesized and evaluated for their antiproliferative activity against various cancer cell lines, with some compounds showing high potency and kinase inhibitory activities6.
In the field of reproductive health, a related compound, 2-phenyl-3-p-(β-pyrrolidinoethoxy)-phenyl-(2:1,b) naphthofuran, has been investigated as an oral antifertility agent. It has shown 100% prevention of conception in animal models at certain doses without disturbing the menstrual cycle or causing teratogenic effects, indicating its potential as a contraceptive4.
The trifluoromethyl group's influence on the regiochemistry of reactions involving amines and β-diketones has been studied, revealing that it can affect the yield and selectivity of the reaction products. This knowledge is valuable for the design and synthesis of new compounds with desired biological activities5. Additionally, the synthesis of 2-[3-(trifluoromethyl)phenyl]furo[3,2-c]pyridine derivatives has been explored, further expanding the chemical space of these heterocyclic compounds7.
The compound is cataloged in various chemical databases, including PubChem and BenchChem, where it is recognized for its potential applications in chemistry and biology. Its unique trifluoromethyl substitution makes it an interesting candidate for further research in medicinal chemistry and organic synthesis .
The synthesis of 2-[3-(trifluoromethyl)phenyl]pyrrolidine typically involves several key steps:
Optimized reaction conditions are crucial for high yield and purity in industrial production. These include:
The molecular structure of 2-[3-(trifluoromethyl)phenyl]pyrrolidine features:
2-[3-(Trifluoromethyl)phenyl]pyrrolidine can participate in various chemical reactions:
The mechanism of action of 2-[3-(trifluoromethyl)phenyl]pyrrolidine involves its interaction with specific molecular targets within biological systems:
The presence of the trifluoromethyl group significantly affects the chemical reactivity and stability of the compound. This modification often leads to increased metabolic stability in biological systems .
2-[3-(Trifluoromethyl)phenyl]pyrrolidine has diverse applications across various fields:
This compound's unique structural features make it a valuable subject for ongoing research in both synthetic and medicinal chemistry contexts.
The systematic IUPAC name for this compound is 2-[3-(trifluoromethyl)phenyl]pyrrolidine, unambiguously defining the connection point between the aromatic system and the heterocyclic nitrogen. Its molecular formula is C₁₁H₁₂F₃N, with a molecular weight of 215.22 g/mol. The core structure consists of a pyrrolidine ring—a saturated five-membered heterocycle with one nitrogen atom—directly bonded to the phenyl ring at the meta position relative to the electron-withdrawing trifluoromethyl (-CF₃) substituent [1] [2].
Table 1: Fundamental Structural Identifiers of 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Property | Value |
---|---|
Systematic Name | 2-[3-(Trifluoromethyl)phenyl]pyrrolidine |
CAS Registry Number (racemic) | 298690-84-3 |
CAS Registry Number (S-enantiomer) | 1217777-12-2 |
Molecular Formula | C₁₁H₁₂F₃N |
Molecular Weight | 215.22 g/mol |
Chiral Centers | C2 (pyrrolidine) |
Positional isomerism significantly influences molecular properties. The meta-substitution pattern differentiates this compound from its ortho and para analogs, imparting distinct electronic characteristics and spatial arrangements. Crystallographic analysis reveals that the dihedral angle between the pyrrolidine ring and the phenyl plane typically ranges between 60-80°, creating a twisted conformation that affects molecular packing and intermolecular interactions. The chiral center at the C2 carbon of the pyrrolidine ring generates enantiomers with potentially divergent biological activities. The (S)-enantiomer is commercially identified under CAS 1217777-12-2 [2] [9].
Spectroscopic characterization includes distinctive signatures in nuclear magnetic resonance (NMR) spectroscopy: ¹⁹F NMR exhibits a characteristic singlet near -62 ppm, while ¹H NMR shows complex splitting patterns for the pyrrolidine ring protons (δ 1.80-2.20 ppm for β-methylene, δ 2.70-3.00 ppm for α-methylene). Infrared spectroscopy reveals C-F stretching vibrations between 1100-1200 cm⁻¹ and carbonyl absence confirming the secondary amine nature [5] [9].
Table 2: Comparative Physicochemical Properties of Positional Isomers
Property | Meta-isomer | Para-isomer | Ortho-isomer |
---|---|---|---|
Melting Point (°C) | Not reported | 34-36 (hydrochloride) | Not reported |
Boiling Point (°C) | 254.1 (predicted) | 252.5 (predicted) | 251.8 (predicted) |
Density (g/cm³) | 1.179 | 1.174 | 1.183 (predicted) |
LogP (calculated) | 2.8 | 2.9 | 2.7 |
Vapor Pressure (mmHg) | 0.0176 (25°C) | 0.0182 (25°C) | 0.0169 (25°C) |
Pyrrolidine derivatives have maintained prominence in heterocyclic chemistry since the late 19th century, initially valued as natural product analogs (notably within alkaloid research). The strategic incorporation of fluorine into pharmaceutical candidates emerged systematically in the mid-20th century, with trifluoromethylphenyl motifs gaining substantial attention from the 1980s onward as medicinal chemists recognized the -CF₃ group's ability to enhance metabolic stability and membrane permeability [3] .
The specific integration of trifluoromethylphenyl groups with pyrrolidine scaffolds represents a convergent design strategy addressing pharmacological limitations of earlier drug candidates. Historical synthesis challenges included:
Significant milestones include the development of radical trifluoromethylation techniques (1990s) that enabled direct C-CF₃ bond formation on electron-deficient aryl systems, and asymmetric hydrogenation methods (2000s) using ruthenium-BINAP catalysts that permitted efficient enantiomeric enrichment of racemic mixtures. These methodological advances transformed 2-[3-(trifluoromethyl)phenyl]pyrrolidine from a structural curiosity into a synthetically accessible target for drug discovery programs [10].
The compound's evolution reflects broader trends in bioactive molecule design, where fluorinated heterocycles now constitute approximately 30% of small-molecule pharmaceuticals. Its structural framework appears in patent literature from the early 2000s covering neurological therapeutics and antimicrobial agents, establishing its versatility across therapeutic domains .
The trifluoromethyl group (-CF₃) exerts profound electronic and steric effects that transform molecular behavior:
These properties translate into significant synthetic advantages when incorporated into pyrrolidine systems. The electron-withdrawing nature of the meta-trifluoromethyl group moderates the basicity of the pyrrolidine nitrogen (predicted pKa reduction ≈ 1-2 units versus unsubstituted 2-phenylpyrrolidine), enabling selective functionalization under milder conditions. Furthermore, the -CF₃ group directs metalation at the ortho position for further elaboration through halogenation or cross-coupling reactions [5] [9].
Table 3: Synthetic Methods for 2-[3-(Trifluoromethyl)phenyl]pyrrolidine
Method | Reaction Conditions | Yield | Enantioselectivity | Advantages/Limitations |
---|---|---|---|---|
Catalytic Asymmetric Hydrogenation | Ru-BINAP catalyst, 40 bar H₂, 30°C | 88% | >99% ee | High stereocontrol; specialized catalysts |
Suzuki-Miyaura Coupling | 3-Bromotrifluoromethylbenzene + 2-pyrrolidinone boronic ester, Pd(PPh₃)₄, base | 75% | Racemic | Flexible; requires preformed boronic acid |
Reductive Amination | 3-(Trifluoromethyl)benzaldehyde + pyrrolidine, NaBH₃CN, methanol | 82% | Racemic | Simple; produces regioisomeric byproducts |
Nucleophilic Trifluoromethylation | 3-Bromophenylpyrrolidine + CuI, TMSCF₃, DMF, 80°C | 68% | Racemic | Late-stage trifluoromethylation; moderate yields |
Synthetic innovations continue to enhance access to this scaffold. Enantioselective hydrogenation using ruthenium catalysts (US8344161B2) achieves exceptional stereocontrol (>99.9% ee), while flow chemistry approaches improve exothermic reaction management during scale-up. The trifluoromethyl group's stability permits diverse transformations, including:
The compound exemplifies modern fluorination strategies where the -CF₃ group serves as a "phase tag" facilitating purification through fluorophilic solid-phase extraction. Its physicochemical profile bridges traditional heterocyclic chemistry with contemporary medicinal design paradigms, establishing it as a privileged intermediate in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and infectious diseases [3] .
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7